N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride
Description
N-(2,4-Dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride is a spirocyclic amine derivative featuring a 7-oxaspiro[3.5]nonane core substituted with a 2,4-dimethoxybenzyl group.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-7-oxaspiro[3.5]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-19-14-4-3-13(15(11-14)20-2)12-18-16-5-6-17(16)7-9-21-10-8-17;/h3-4,11,16,18H,5-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHDFSUFOJEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCC23CCOCC3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a spirocyclic structure, which is known to enhance biological activity through unique interactions with biological targets. The synthesis typically involves multi-step organic reactions that allow for the introduction of the dimethoxybenzyl group and the formation of the oxaspiro ring.
| Property | Value |
|---|---|
| Molecular Formula | C15H19ClN2O3 |
| Molecular Weight | 300.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, comparable to standard chemotherapeutic agents.
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Cell Lines Tested :
- MDA-MB-231 (Breast Cancer)
- SUIT-2 (Pancreatic Cancer)
- HT-29 (Colorectal Cancer)
-
Findings :
- The compound exhibited IC50 values indicating potent cytotoxic activity across these cell lines.
- Comparative analysis showed that it was more effective than cisplatin against MDA-MB-231 and HT-29 cell lines.
The mechanism underlying the cytotoxic effects of this compound appears to involve:
- Topoisomerase Inhibition : Similar to other naphthoquinone derivatives, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Induction of Apoptosis : Flow cytometry results indicated an increase in sub-G1 phase cells, suggesting that the compound triggers apoptotic pathways.
Study 1: Cytotoxic Evaluation
In a controlled study involving MDA-MB-231 cells, this compound was tested alongside several analogs. The results indicated:
| Compound | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| N-(2,4-dimethoxybenzyl)-7-oxaspiro... | 0.4 | 78.75 times more potent |
| Cisplatin | 31.5 | Baseline |
This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Study 2: Neuropharmacological Effects
Preliminary investigations into the neuropharmacological properties of this compound revealed promising results in animal models for anxiety and depression:
-
Behavioral Tests :
- Elevated Plus Maze
- Forced Swim Test
-
Results :
- Significant reduction in anxiety-like behaviors was observed.
- The compound showed antidepressant-like effects comparable to established treatments.
Comparison with Similar Compounds
7-Oxaspiro[3.5]nonan-1-amine (Core Structure)
- Molecular Formula: C₈H₁₅NO₂ (inferred).
- notes discontinuation of this compound, suggesting challenges in synthesis or commercial viability .
2-Oxaspiro[3.5]nonan-7-amine (CAS: 1502580-43-9)
7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS: 587869-08-7)
- Structure : Replaces oxygen with nitrogen (azaspiro) and introduces a hydroxyl group.
- The hydroxyl group adds hydrogen-bonding capacity .
Substituent Variations: Benzyl and Alkoxy Groups
rac-(1R,3R)-3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-amine Hydrochloride
Bis-[N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide-κO,S] Metal Complexes
- Relevance: highlights platinum(II) and palladium(II) complexes with bis(2,4-dimethoxybenzyl) groups.
Purity and Commercial Availability
- Common Purity : Many analogs, including rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro derivatives and spirocyclic amines, are listed at 95% purity .
- Market Status: The unsubstituted 7-oxaspiro[3.5]nonan-1-amine is discontinued, whereas substituted variants (e.g., 2-oxaspiro) remain available through specialized suppliers .
Data Table: Key Structural and Commercial Parameters
*Inferred data based on structural analogs.
Q & A
Basic Research Question
- Chromatography : HPLC with high-resolution columns (e.g., Chromolith) ensures purity (>95%) and separates stereoisomers .
- Spectroscopy :
- Elemental analysis : Validates molecular formula (e.g., CHNO) and rules out hydrate/solvate formation .
How can researchers address stereochemical challenges in synthesizing spirocyclic amines like this compound?
Advanced Research Question
- Chiral resolution : Use chiral stationary phases (e.g., Purospher®STAR Columns) to separate racemic mixtures, as seen in rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride .
- Asymmetric catalysis : Employ chiral ligands or enzymes to induce enantioselectivity during spirocyclization.
- Crystallography : Single-crystal X-ray diffraction resolves absolute configurations of intermediates .
What strategies mitigate side reactions during the hydrolysis of intermediates in its synthesis?
Advanced Research Question
- Scavengers : Adding dimethylbenzene during trifluoroacetic acid (TFA)-mediated hydrolysis traps reactive byproducts (e.g., carbocations), improving yields (67% vs. 13% without scavengers) .
- Controlled conditions : Gradual acid addition and low temperatures minimize over-hydrolysis.
- Monitoring : Real-time LC-MS tracks reaction progress and identifies side products early .
How can metal complexation studies inform the reactivity of this compound?
Advanced Research Question
- Coordination chemistry : The spirocyclic amine and ether oxygen can bind Pt(II) or Pd(II), forming complexes like bis-[N-(bis(2,4-DMB)carbamothioyl)-4-chlorobenzamide-κO,S]Pt(II). These complexes are characterized via FT-IR (metal-ligand vibrations) and NMR .
- Catalytic applications : Metal complexes may act as catalysts in asymmetric synthesis or oxidation reactions.
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation (similar to methoxamine hydrochloride protocols) .
- Handling : Use inert atmospheres (N/Ar) during synthesis to avoid oxidation of the DMB group .
- Safety : Follow hazard protocols (e.g., PPE, fume hoods) due to potential amine toxicity .
How can in vitro biological activity assays be designed to evaluate this compound's pharmacological potential?
Advanced Research Question
- Enzyme inhibition : Test against targets like oxytocin receptors using radioligand binding assays, referencing structural analogs (e.g., SSR126768A, a DMB-containing oxytocin antagonist) .
- Cell-based models : Assess cytotoxicity and permeability in Caco-2 or MDCK cells .
- Reference controls : Compare efficacy to standard drugs (e.g., fluconazole for antifungal activity) .
How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Advanced Research Question
- Optimization : Re-examine reaction parameters (temperature, solvent, catalyst loading). For example, hydrolysis yields vary from 13% (HCl) to 67% (TFA + scavenger) .
- Reproducibility : Validate methods across labs using identical reagents (e.g., Witega or Sigma-Aldridh standards) .
- Data cross-checking : Combine NMR, X-ray, and computational modeling (DFT) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
